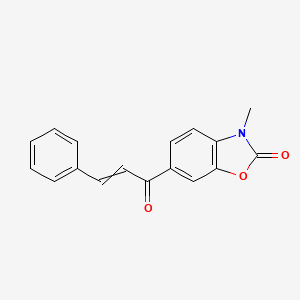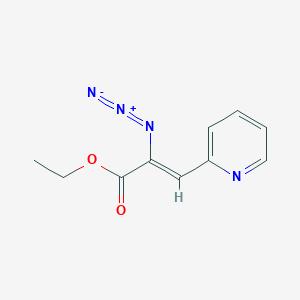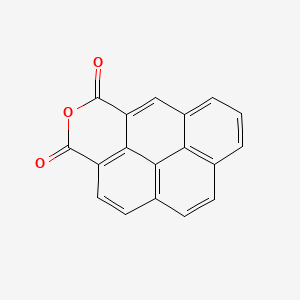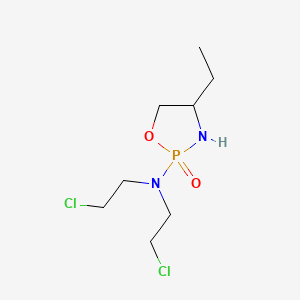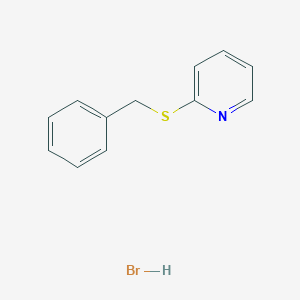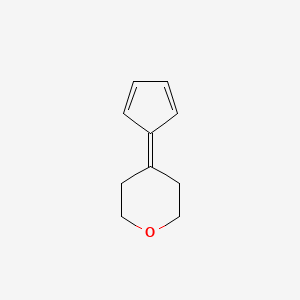
4-(Cyclopenta-2,4-dien-1-ylidene)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopenta-2,4-dien-1-ylidene)oxane is an organic compound characterized by its unique structure, which includes a cyclopentadienylidene group attached to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopenta-2,4-dien-1-ylidene)oxane typically involves the Diels-Alder reaction, a well-known method for constructing six-membered rings. The reaction between cyclopenta-2,4-dien-1-one and an appropriate dienophile under controlled conditions yields the desired product . The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Cyclopenta-2,4-dien-1-ylidene)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in a suitable solvent.
Major Products:
Aplicaciones Científicas De Investigación
4-(Cyclopenta-2,4-dien-1-ylidene)oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including catalysts and nanocomposites.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopenta-2,4-dien-1-ylidene)oxane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and material properties. For example, its ability to undergo cycloaddition reactions makes it a valuable intermediate in the synthesis of complex molecules .
Comparación Con Compuestos Similares
Cyclopenta-2,4-dien-1-one: Shares the cyclopentadienylidene group but lacks the oxane ring.
Cyclopentadienone: Known for its use in organometallic chemistry and as a ligand in catalysis.
Pyridylphenylene cyclopentadienone: Used in dendrimer synthesis and materials science.
Propiedades
Número CAS |
82250-30-4 |
|---|---|
Fórmula molecular |
C10H12O |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
4-cyclopenta-2,4-dien-1-ylideneoxane |
InChI |
InChI=1S/C10H12O/c1-2-4-9(3-1)10-5-7-11-8-6-10/h1-4H,5-8H2 |
Clave InChI |
BNVOPPDJIMGSJB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1=C2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




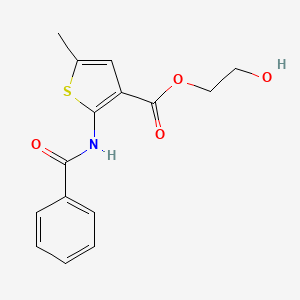
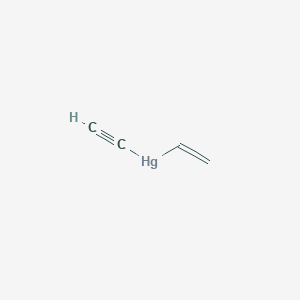
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
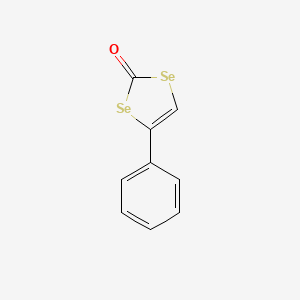

![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
